molecular formula C29H38O4 B7981673 24,25,26-Trinoroleana-1(10),3,5,7-tetraen-29-oic acid,3-hydroxy-9,13-dimethyl-2-oxo-, (9b,13a,14b,20a)-

24,25,26-Trinoroleana-1(10),3,5,7-tetraen-29-oic acid,3-hydroxy-9,13-dimethyl-2-oxo-, (9b,13a,14b,20a)-

Cat. No.: B7981673
M. Wt: 450.6 g/mol
InChI Key: KQJSQWZMSAGSHN-QXWPFBKNSA-N
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Description

Chemical Identity and Source Celastrol, systematically named 24,25,26-Trinoroleana-1(10),3,5,7-tetraen-29-oic acid,3-hydroxy-9,13-dimethyl-2-oxo-, (9b,13a,14b,20a)-, is a pentacyclic triterpenoid derived from the root extracts of Tripterygium wilfordii (Thunder God Vine) . Its molecular formula is C29H38O4 (molecular weight: 450.61), featuring a noroleana skeleton with a quinone methide moiety critical for its bioactivity .

Biological Activities
Celastrol exhibits broad pharmacological properties, including:

  • Anticancer activity: Inhibits proliferation in gastric, colorectal, and lung cancer cell lines via NF-κB suppression and apoptosis induction .
  • Anti-inflammatory effects: Blocks TNF-α-induced NF-κB activation (IC50 = 0.29 μM for peroxiredoxin 1 inhibition) .
  • Neuroprotective and anti-obesity roles: Modulates mitochondrial lipid peroxidation and leptin signaling .

Properties

IUPAC Name

(2S,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38O4/c1-17-18-7-8-21-27(4,19(18)15-20(30)23(17)31)12-14-29(6)22-16-26(3,24(32)33)10-9-25(22,2)11-13-28(21,29)5/h7-8,15,22,31H,9-14,16H2,1-6H3,(H,32,33)/t22-,25-,26+,27+,28-,29+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJSQWZMSAGSHN-QXWPFBKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C=C2C1=CC=C3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@@](CC5)(C)C(=O)O)C)C)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

24,25,26-Trinoroleana-1(10),3,5,7-tetraen-29-oic acid, 3-hydroxy-9,13-dimethyl-2-oxo-, (9β,13α,14β,20α)- , commonly known as Celastrol , is a triterpenoid compound derived from the roots of Tripterygium wilfordii and Tripterygium regelii. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article aims to provide a comprehensive overview of the biological activity of Celastrol, supported by data tables and relevant research findings.

  • Molecular Formula : C29H38O4
  • Molecular Mass : 450.61 g/mol
  • Melting Point : 195 °C (decomposition) .

Anti-inflammatory Effects

Celastrol has been shown to exert potent anti-inflammatory effects through various mechanisms:

  • Cytokine Inhibition : It significantly suppresses the production of pro-inflammatory cytokines such as TNF-alpha and IL-1β in human monocytes and macrophages at low nanomolar concentrations .
  • Autophagy Induction : Celastrol acts as an agonist for NR4A1, promoting autophagy and alleviating inflammation in mouse models .

Antioxidant Properties

Research indicates that Celastrol possesses strong antioxidant properties that may help in preventing neuronal degeneration associated with diseases like Alzheimer's. It reduces oxidative stress markers and enhances neuronal survival in vitro .

Anticancer Activity

Celastrol has demonstrated promising anticancer properties:

  • Cell Proliferation Inhibition : Studies have revealed that Celastrol derivatives exhibit potent antiproliferative effects against various cancer cell lines .
  • Mechanism of Action : The compound induces cell cycle arrest and apoptosis in cancer cells by modulating several signaling pathways .

Metabolic Effects

Recent studies suggest that Celastrol may influence metabolic pathways:

  • Weight Loss and Leptin Sensitivity : In mouse models, it has been shown to enhance leptin sensitivity and promote weight loss through mechanisms involving IL1R1 .
  • Diabetes Management : Celastrol has been explored for its potential in treating diabetes by enhancing the activity of SLC16A11, which is linked to glucose metabolism .

Data Table: Summary of Biological Activities of Celastrol

Activity TypeMechanism/EffectReference
Anti-inflammatorySuppresses TNF-alpha and IL-1β production
AntioxidantReduces oxidative stress markers
AnticancerInhibits cell proliferation; induces apoptosis
Metabolic regulationEnhances leptin sensitivity; promotes weight loss
Diabetes managementIncreases SLC16A11 activity

Case Study 1: Anticancer Potential

In a study evaluating the effects of Celastrol on breast cancer cells, it was found that treatment with Celastrol led to significant reductions in cell viability and induced apoptosis through the activation of caspase pathways. The study concluded that Celastrol could be a promising candidate for breast cancer therapy due to its ability to target multiple pathways involved in tumor progression .

Case Study 2: Neuroprotection

Another investigation assessed the neuroprotective effects of Celastrol in a mouse model of Alzheimer's disease. The results indicated that Celastrol treatment resulted in decreased levels of inflammatory markers and improved cognitive function compared to control groups. This suggests its potential as a therapeutic agent for neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pristimerin (Celastrol Methyl Ester)
  • Structure : Methyl ester derivative of Celastrol at the C-29 carboxyl group (C30H40O4 , MW: 464.64) .
  • Bioactivity : Retains anticancer activity but with altered pharmacokinetics due to esterification. For example, Pristimerin shows enhanced membrane permeability but reduced solubility compared to Celastrol .
  • Key Difference : The methyl ester group may prolong half-life but diminish interaction with polar targets like peroxiredoxin 1 .

Key Findings :

  • Triazole-linked derivatives (e.g., compound 12) show superior potency due to electrophilic chlorine enhancing target binding .
  • Amide derivatives (e.g., 4j) balance solubility and activity, making them viable for oral delivery .
Oleanolic Acid Derivatives

Unlike Celastrol’s noroleana skeleton, oleanane-type triterpenoids (e.g., 2α,3β-dihydroxyolean-12-en-28-oic acid) feature a pentacyclic oleanane core with distinct substituents:

  • Anticancer Mechanism: Oleanolic acid derivatives inhibit STAT3 signaling rather than NF-κB .
  • Bioactivity : Lower potency (IC50 > 5 μM in most cancer lines) compared to Celastrol’s sub-micromolar activity .

Comparative Analysis of Key Features

Table 1: Structural and Functional Comparison
Compound Core Structure Key Functional Groups Anticancer Target Solubility Bioavailability
Celastrol Noroleana Quinone methide, C-29 COOH NF-κB, Topo II Low (DMSO) Moderate
Pristimerin Noroleana Quinone methide, C-29 COOCH3 Proteasome Very low High (lipophilic)
Oleanolic Acid Deriv. Oleanane C-28 COOH, C-3 hydroxyl STAT3 Moderate (aqueous) High
Celastrol Deriv. 12 Noroleana + triazole Benzyl chloride substituent Apoptosis pathways Moderate High

Key Insights :

  • Noroleana vs. Oleanane Skeletons: The noroleana framework in Celastrol confers unique redox activity via the quinone methide group, enabling direct interaction with cysteine residues in NF-κB .
  • Role of Substituents : Polar groups (e.g., triazole) improve solubility, while halogens (e.g., Cl in derivative 12) enhance electrophilicity and target engagement .

Preparation Methods

Ethanol Extraction and Silica Gel Chromatography

The compound is naturally derived from Celastrus orbiculatus and Tripterygium wilfordii. Ethanol extraction of dried roots yields a crude mixture, which is fractionated via silica gel flash chromatography. Using light petroleum (60–90°C) as the eluent, celastrol methyl ester is isolated alongside related triterpenoids. Counter-current chromatography (CCC) further purifies the extract, employing a solvent system of light petroleum–ethyl acetate–tetrachloromethane–methanol–water (1:1:8:6:1 v/v). This method achieves 99.5% purity with a recovery rate of 78%.

Table 1: Natural Extraction Parameters

StepSolvent SystemPurity (%)Yield (%)
Ethanol extractionEthanol15–20N/A
Silica gel filtrationLight petroleum50–6085
CCC purificationLight petroleum–EtOAc–CCl4–MeOH–H2O99.578

Chemical Synthesis via Esterification

Methyl Esterification at the 29th Position

Celastrol (C29H38O4), the parent carboxylic acid, undergoes esterification to yield the target methyl ester. Reacting celastrol with methyl bromide in dimethylformamide (DMF) in the presence of potassium carbonate (K2CO3) at room temperature for 24 hours achieves 85–90% conversion. The reaction mechanism involves nucleophilic acyl substitution, with the carboxylic acid group at C-29 replaced by a methoxy group.

Table 2: Esterification Reaction Conditions

ReagentSolventBaseTemperatureTime (h)Yield (%)
Methyl bromideDMFK2CO325°C2485–90

Structural Modifications for Enhanced Solubility

Derivatives with extended alkyl chains or hydrophilic groups at C-29 demonstrate improved water solubility. For example, substituting methyl bromide with 3-bromopropanol increases solubility from 6.2 μg/mL (celastrol) to 11.8 μg/mL. However, longer chains (e.g., pentyl) reduce bioactivity, indicating a balance between hydrophilicity and pharmacological efficacy.

Biosynthetic Pathways in Engineered Yeast

Friedelin as a Biosynthetic Precursor

The biosynthetic route in Tripterygium wilfordii involves oxidosqualene cyclases (OSCs), particularly TwOSC1 and TwOSC3, which catalyze the formation of friedelin—a key intermediate. Engineered Saccharomyces cerevisiae expressing TwOSC1 produces friedelin at 37.07 mg/L in shake-flask cultures, which is subsequently oxidized to celastrol derivatives.

CRISPR/Cas9-Mediated Pathway Optimization

Knockout of endogenous lanosterol synthase (ERG7) in yeast diverts the mevalonate pathway toward friedelin production. Combined with galactose-inducible TwOSC1 expression, this system achieves a 12-fold increase in friedelin titers compared to wild-type strains.

Table 3: Biosynthesis Performance in Yeast

StrainFriedelin Titer (mg/L)Celastrol Derivative Yield (mg/L)
Wild-type0.5N/A
ERG7 knockout + TwOSC137.078.2

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (5 μm, 250 × 4.6 mm) and a gradient of acetonitrile–water (0.1% trifluoroacetic acid) resolves the compound at 12.3 minutes. Purity thresholds exceed 99%, as validated by UV detection at 254 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key 1H-NMR signals include a singlet for the C-29 methyl ester (δ 3.67 ppm) and olefinic protons at δ 5.45–5.72 ppm. 13C-NMR confirms the ketone (δ 215.8 ppm) and ester carbonyl (δ 172.3 ppm).

High-Resolution Mass Spectrometry (HR-MS)

The molecular ion [M+H]+ at m/z 463.2952 corresponds to C30H38O4 (calc. 463.2955), confirming the molecular formula.

Challenges and Optimization Strategies

Byproduct Formation in Chemical Synthesis

Competing reactions at C-3 (hydroxyl group) and C-2 (ketone) necessitate protecting groups. Acetylation of the C-3 hydroxyl prior to esterification reduces side products from 15% to <5%.

Scalability of Biosynthetic Methods

While yeast-based production is sustainable, low celastrol derivative titers (8.2 mg/L) limit industrial application . Co-expression of cytochrome P450 oxidases for late-stage oxidation remains a critical hurdle.

Q & A

Q. What methodologies are recommended for synthesizing and purifying this triterpenoid derivative?

Methodological Answer: Synthesis of this oleanane-type triterpenoid requires multi-step organic reactions, including cyclization, oxidation, and regioselective hydroxylation. Key steps involve:

  • Cyclization : Use of acid-catalyzed or enzymatic methods to form the tetracyclic core .
  • Oxidation : Controlled oxidation (e.g., with ceric sulfate or potassium permanganate) to introduce ketone groups at specific positions .
  • Purification : Employ membrane separation technologies (e.g., ultrafiltration) or chromatographic methods (HPLC with C18 columns) to isolate the compound from byproducts .

Q. Table 1: Common Reagents for Synthesis

ReagentApplicationReference
Ceric sulfate (0.1 N)Selective oxidation
Lithium methoxideBase for deprotonation
C18 columnsReverse-phase chromatography

Q. How should researchers design initial pharmacological screening assays for this compound?

Methodological Answer: Prioritize in vitro cytotoxicity and antibacterial assays due to structural similarities to bioactive triterpenoids :

  • Cytotoxicity : Use human cancer cell lines (e.g., KB cells) with podophyllotoxin as a positive control. Measure IC50 via MTT assays .
  • Antibacterial Activity : Screen against Gram-positive bacteria (e.g., Micrococcus luteus) using broth microdilution. Compare MIC values to chloramphenicol .

Q. Table 2: Example Bioactivity Data (Related Triterpenoid)

Assay TypeTargetIC50/MICControl (IC50/MIC)Source
CytotoxicityKB cells9.48 ± 0.35 µM0.014 µM
AntibacterialMicrococcus luteus32.26 µM6.19 µM

Q. Which analytical techniques validate the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic methods:

  • NMR : Confirm stereochemistry (e.g., [α]D measurements for chiral centers) .
  • HPLC-MS : Use a C18 column with UV detection at 254 nm and ESI-MS for molecular weight validation .
  • X-ray crystallography : Resolve absolute configuration if crystalline forms are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxic activity across different cell lines?

Methodological Answer: Discrepancies may arise from cell-specific uptake mechanisms or metabolic activation. Design experiments to:

  • Compare membrane permeability : Use fluorescent analogs to quantify intracellular accumulation .
  • Assess metabolic stability : Incubate the compound with liver microsomes and analyze metabolites via LC-MS .
  • Link to theoretical frameworks : Evaluate whether activity aligns with structure-activity relationships (SAR) for triterpenoids (e.g., hydroxylation at C3 enhances cytotoxicity) .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

Methodological Answer: Address poor solubility and rapid metabolism:

  • Structural modification : Introduce hydrophilic groups (e.g., glycosylation at C29) while preserving the bioactive core .
  • Formulation : Develop nanoemulsions or liposomal carriers using process control simulations to optimize particle size (<200 nm) .
  • Pharmacokinetic profiling : Conduct IV/PO dosing in rodents with LC-MS quantification of plasma levels .

Q. How can AI-driven methods enhance mechanistic studies of this compound?

Methodological Answer: Integrate computational and experimental tools:

  • Molecular docking : Use COMSOL Multiphysics or AutoDock to predict interactions with targets like topoisomerase II .
  • Network pharmacology : Map compound-target-pathway networks using databases like KEGG to identify off-target effects .
  • Real-time adjustments : Implement AI-guided feedback loops in assay design (e.g., adjusting concentrations based on live cytotoxicity data) .

Key Considerations for Methodological Rigor

  • Theoretical alignment : Frame hypotheses within triterpenoid pharmacology (e.g., redox modulation, membrane disruption) .
  • Data validation : Replicate findings across independent labs and standardize protocols (e.g., USP guidelines for reagent purity) .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
24,25,26-Trinoroleana-1(10),3,5,7-tetraen-29-oic acid,3-hydroxy-9,13-dimethyl-2-oxo-, (9b,13a,14b,20a)-
Reactant of Route 2
24,25,26-Trinoroleana-1(10),3,5,7-tetraen-29-oic acid,3-hydroxy-9,13-dimethyl-2-oxo-, (9b,13a,14b,20a)-

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